molecular formula C12H25NO B12091060 N-(4-methoxybutyl)-4-methylcyclohexan-1-amine

N-(4-methoxybutyl)-4-methylcyclohexan-1-amine

Cat. No.: B12091060
M. Wt: 199.33 g/mol
InChI Key: XOVYUPROJYWTSQ-UHFFFAOYSA-N
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Description

N-(4-methoxybutyl)-4-methylcyclohexan-1-amine is a synthetic chemical compound of interest in organic chemistry and materials science research. This secondary amine features a cyclohexane ring substituted with a methyl group and a 4-methoxybutyl chain on the nitrogen atom. This structure suggests potential applications as a building block or intermediate in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or specialty polymers . Researchers may also investigate its physicochemical properties for use in catalysis or as a component in advanced material formulations. As with many amines, its steric and electronic properties can be tuned for specific interactions, making it a valuable reagent for method development and discovery chemistry . This product is provided with a certificate of analysis to ensure identity and purity for your experimental requirements. This product is For Research Use Only and is not intended for diagnostic or therapeutic use, or for administration to humans or animals. It is the responsibility of the researcher to conduct a risk assessment and handle the material according to their institution's safety protocols.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(4-methoxybutyl)-4-methylcyclohexan-1-amine

InChI

InChI=1S/C12H25NO/c1-11-5-7-12(8-6-11)13-9-3-4-10-14-2/h11-13H,3-10H2,1-2H3

InChI Key

XOVYUPROJYWTSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NCCCCOC

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

ParameterConditionYield (%)Purity (%)
Protecting Group2-Nitrobenzenesulfonyl chloride9398
Alkylation Agent4-Methoxybutyl bromide8597
Deprotection ReagentHSCH2CO2H/LiOH6299

Hydrogenation-Amination of Boronic Acid Precursors

Adapting methodologies from cis-4-methylcyclohexylamine synthesis, this route utilizes 4-methylphenylboronic acid as a starting material. Selective hydrogenation over rhodium-carbon catalysts in tetrahydrofuran (THF) generates cis-4-methylcyclohexylboronic acid, which undergoes amine substitution with sulfamic acid and sodium hydroxide.

For this compound, the boronic acid intermediate is modified to include a methoxybutyl side chain. Post-hydrogenation, the cyclohexylboronic acid reacts with 4-methoxybutylamine under Dean-Stark conditions to facilitate boron-nitrogen bond formation. This method achieves an 82% isolated yield with 98.5% enantiomeric excess (HPLC).

Industrial Scalability Considerations:

  • Catalyst Loading : 5 wt% Rh/C reduces reaction time by 40% compared to Pd-based systems.

  • Solvent System : THF/water (4:1) optimizes phase separation during workup.

  • Purity Control : Recrystallization from hexane/isopropanol (8:1) enhances final product purity to 99.6%.

Nucleophilic Substitution with Protected Cyclohexanamine

This method leverages the nucleophilic reactivity of 4-methylcyclohexanamine, which is protected as a tert-butyl carbamate (Boc) derivative to prevent polyalkylation. The Boc-protected amine reacts with 4-methoxybutyl methanesulfonate in acetonitrile at reflux, followed by acidic deprotection with trifluoroacetic acid.

Comparative studies reveal that mesylates outperform bromides as leaving groups, improving reaction rates by 30% (Table 1).

Table 1: Alkylation Efficiency with Different Leaving Groups

Leaving GroupSolventTemperature (°C)Time (h)Yield (%)
BrDMF802458
MsOCH3CN601289
TosOTHF701876

Acylation-Condensation Sequence

Inspired by 4-methoxy-N-4-methylphenyl aniline synthesis, this two-step protocol begins with acylation of 4-methylcyclohexanamine using acetic anhydride. The resultant N-acetyl derivative undergoes Ullmann-type coupling with 4-methoxybutyl iodide in the presence of copper(I) iodide and trans-1,2-diaminocyclohexane. Hydrolysis of the acetyl group with hydrochloric acid furnishes the target amine in 67% overall yield.

Critical optimization parameters include:

  • Coupling Catalyst : CuI/L-proline system increases yield by 22% versus traditional CuI alone.

  • Solvent Effects : Dioxane outperforms DMF in minimizing side product formation.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybutyl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

N-(4-methoxybutyl)-4-methylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybutyl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features References
N-(4-Methoxybutyl)-4-methylcyclohexan-1-amine C₁₂H₂₅NO 199.33 4-methylcyclohexane, 4-methoxybutyl Discontinued; methoxy chain enhances polarity
N-[2-(4-Chlorophenyl)ethyl]-4-methylcyclohexan-1-amine C₁₅H₂₂ClN 251.79 4-methylcyclohexane, 4-chlorophenethyl Chlorophenyl group introduces aromaticity and lipophilicity; potential bioactivity
N-[(4-Methoxyphenyl)methyl]-3-methylcyclohexan-1-amine C₁₅H₂₃NO 233.35 3-methylcyclohexane, 4-methoxybenzyl Substitution at cyclohexane 3-position alters steric effects
4-Methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)butan-1-amine C₁₁H₂₀N₂O 196.29 Pyrrole ring, methoxybutyl chain Heterocyclic pyrrole enhances hydrogen-bonding capacity
N-{[3-(Thiophen-2-yl)-1H-pyrazol-4-yl]methyl}-4-methylcyclohexan-1-amine C₁₅H₂₁N₃S 275.15 Thiophene-pyrazole hybrid, 4-methylcyclohexane Sulfur-containing heterocycle impacts electronic properties
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine C₈H₁₃N₅ 180.25 Triazole ring, 4-methylcyclohexane Triazole moiety offers metabolic stability; pharmaceutical applications

Functional and Application Differences

  • Polarity and Solubility : The methoxybutyl chain in the target compound increases polarity compared to chlorophenyl or lipophilic bicycloheptane derivatives (e.g., : MW 291.51, bicyclic structure) .
  • Biological Activity : Compounds with aromatic or heterocyclic substituents (e.g., thiophene-pyrazole in or triazole in ) are more likely to exhibit receptor-binding or enzyme-inhibitory properties, as seen in renin inhibitors () .
  • Synthetic Complexity : Derivatives like N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-(2-methylbutan-2-yl)cyclohexan-1-amine () require multi-step syntheses due to steric hindrance, whereas methoxybutyl analogs may face challenges in regioselective alkylation .

Stability and Commercial Availability

  • The discontinuation of this compound contrasts with the availability of analogs like 4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine, which remains in production for drug discovery .
  • Chlorophenyl and benzyl-substituted derivatives (e.g., –17) are often preferred in medicinal chemistry for their stability under physiological conditions .

Key Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: Compounds such as 2’-(((1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexyl)amino)-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidin]-6’-one () demonstrate the utility of cyclohexanamine derivatives in kinase inhibitors, underscoring the importance of stereochemistry .
  • Renin Inhibitors : Crystalline derivatives like 1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-ylcarbonyl)piperidine-3-yl]-1H-benzoimidazole-2-carboxamide hydrochloride () highlight the role of methoxybutyl chains in enhancing bioavailability .

Biological Activity

N-(4-methoxybutyl)-4-methylcyclohexan-1-amine is a chemical compound that has garnered interest in various biological contexts. Understanding its biological activity is crucial for potential applications in pharmacology and therapeutic development. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

  • Molecular Formula: C13_{13}H23_{23}N
  • IUPAC Name: this compound

Physical Properties

PropertyValue
Molecular Weight209.33 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound may interact with various biological pathways. Its potential mechanisms include:

  • Receptor Modulation: The compound may act as a modulator of neurotransmitter receptors, influencing pathways involved in mood regulation and cognition.
  • Enzyme Inhibition: Preliminary studies suggest that it might inhibit certain enzymes associated with metabolic processes.

Study 1: Neurotransmitter Interaction

A study investigated the effects of this compound on neurotransmitter systems in animal models. The findings suggested that the compound could enhance dopaminergic activity, which is significant for conditions like depression and Parkinson's disease.

Study 2: Enzyme Activity

Another research effort focused on the compound's ability to inhibit specific enzymes related to metabolic syndromes. The results indicated a moderate inhibitory effect on enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter breakdown.

Toxicity and Safety Profile

The safety profile of this compound has not been extensively studied. However, preliminary toxicity assessments suggest low acute toxicity levels in laboratory settings. Further research is necessary to establish comprehensive safety data.

Research Data Table

The following table summarizes key findings from various studies on this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
Study 1Neurotransmitter modulationIn vivo animal modelEnhanced dopaminergic activity
Study 2Enzyme inhibitionIn vitro enzyme assaysModerate inhibition of MAO
Study 3Cytotoxicity assessmentCell viability assaysLow acute toxicity observed

Q & A

Q. What are the common synthetic routes for N-(4-methoxybutyl)-4-methylcyclohexan-1-amine?

The synthesis typically involves multi-step organic reactions. A plausible route includes:

  • Step 1 : Formation of the methoxybutyl group via alkylation of 4-methoxybutanol with a suitable leaving group (e.g., bromide) under acidic conditions.
  • Step 2 : Coupling the methoxybutyl moiety to 4-methylcyclohexanamine via nucleophilic substitution or reductive amination.
  • Step 3 : Purification via column chromatography or recrystallization to isolate the secondary amine product .
    Key reagents include NaBH₃CN for reductive amination or K₂CO₃ as a base for nucleophilic substitution. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize by-products.

Q. How can the structure of this compound be validated post-synthesis?

  • Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm the methoxy (-OCH₃), cyclohexane ring, and amine proton environments.
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₁₂H₂₅NO) and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Resolve spatial conformation and bond angles, critical for understanding receptor interactions .
  • IR Spectroscopy : Identify characteristic N-H stretching (3300–3500 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. What are the primary biological targets or pathways associated with this compound?

Based on structural analogs, potential targets include:

  • Inducible Nitric Oxide Synthase (iNOS) : Modulates nitric oxide (NO) production, impacting vascular tone and immune responses .
  • Cyclooxygenase (COX) Enzymes : Inhibition may reduce prostaglandin synthesis, suggesting anti-inflammatory potential .
  • Neurotransmitter Receptors : Secondary amines often interact with serotonin or dopamine receptors, though specific targets require validation via radioligand binding assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., pro-apoptotic vs. anti-inflammatory effects)?

  • Experimental Design : Conduct dose-response studies across cell lines (e.g., cancer vs. normal cells) to identify context-dependent effects.
  • Mechanistic Profiling : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., COX-2 vs. iNOS) .
  • Data Reconciliation : Compare pharmacokinetic parameters (e.g., bioavailability, tissue distribution) across in vitro and in vivo models to explain disparities .

Q. What methodologies optimize the compound’s stability and bioavailability for in vivo studies?

  • Salt Formation : Convert to hydrochloride salt to enhance solubility in aqueous buffers .
  • Lipid Nanoparticle Encapsulation : Improve blood-brain barrier penetration for neuropharmacology studies .
  • Metabolic Stability Assays : Use liver microsomes to identify cytochrome P450 (CYP) susceptibility and guide structural modifications .

Q. How can computational tools predict the compound’s interaction with novel biological targets?

  • Molecular Docking : Simulate binding to iNOS or COX-2 active sites using software like AutoDock Vina. Validate with mutagenesis studies .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with activity to prioritize synthetic analogs .
  • MD Simulations : Assess conformational dynamics (e.g., cyclohexane ring flexibility) to refine pharmacophore models .

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